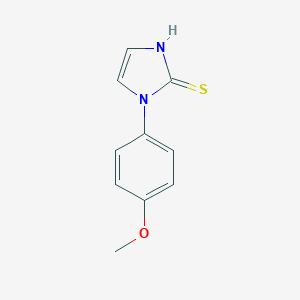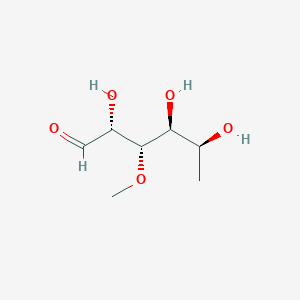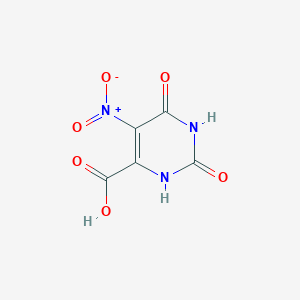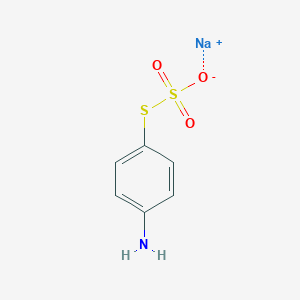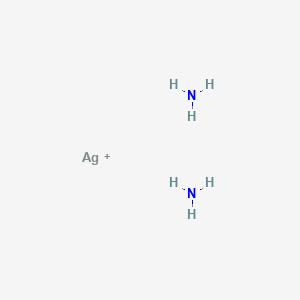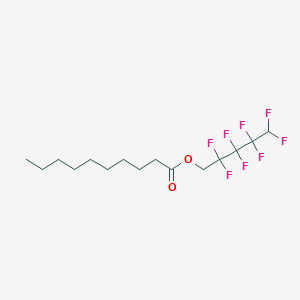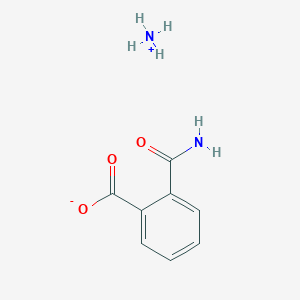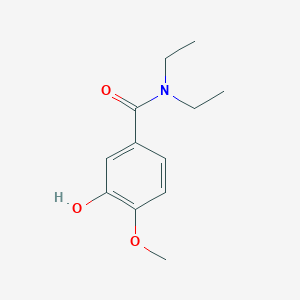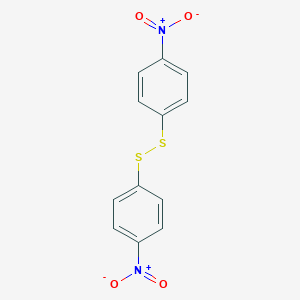
2-Fluoro-alpha-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-alpha-methyltyrosine, also known as FMT or 2F-Me-tyr, is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FMT has a fluorine atom attached to the alpha carbon and a methyl group attached to the aromatic ring, which makes it a unique compound with distinct properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-alpha-methyltyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-alpha-methyltyrosine can be taken up by cells and converted to dopamine, which can then be used for neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has also been shown to inhibit the uptake of dopamine in vitro, which could potentially be useful in the treatment of dopamine-related disorders.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 2-Fluoro-alpha-methyltyrosine has also been shown to be metabolized by the same enzymes that metabolize tyrosine, which suggests that it may have similar effects on neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Fluoro-alpha-methyltyrosine is its unique structure, which makes it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has also been shown to be a useful precursor for the synthesis of other fluorinated compounds that have potential applications in medical research. However, one of the limitations of 2-Fluoro-alpha-methyltyrosine is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the use of 2-Fluoro-alpha-methyltyrosine in medical research. One potential application is the development of 2-Fluoro-alpha-methyltyrosine-based imaging agents for the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine could also be used as a precursor for the synthesis of other fluorinated compounds that have potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-alpha-methyltyrosine and its potential applications in medical research.
Conclusion:
In conclusion, 2-Fluoro-alpha-methyltyrosine is a synthetic amino acid that has potential applications in medical research. Its unique structure and properties make it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, and has potential applications in the development of imaging agents and other fluorinated compounds for medical research. Further studies are needed to fully understand the potential of 2-Fluoro-alpha-methyltyrosine in medical research.
Métodos De Síntesis
The synthesis of 2-Fluoro-alpha-methyltyrosine involves several steps, starting with the protection of the amino and carboxyl groups of tyrosine. The protected tyrosine is then reacted with an appropriate fluorinating agent to introduce the fluorine atom at the alpha carbon position. The final step involves the removal of the protecting groups to yield 2-Fluoro-alpha-methyltyrosine. Several methods have been reported for the synthesis of 2-Fluoro-alpha-methyltyrosine, including the use of nucleophilic fluorinating agents and electrophilic fluorination methods.
Aplicaciones Científicas De Investigación
2-Fluoro-alpha-methyltyrosine has been used in a wide range of scientific research applications, including the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-Fluoro-alpha-methyltyrosine has been shown to be a potential radiotracer for imaging dopamine transporters in the brain, which could aid in the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine has also been used as a precursor for the synthesis of other fluorinated compounds that have potential applications in medical research.
Propiedades
Número CAS |
16855-16-6 |
|---|---|
Nombre del producto |
2-Fluoro-alpha-methyltyrosine |
Fórmula molecular |
C10H12FNO3 |
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
SMILES isomérico |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Otros números CAS |
16855-16-6 |
Sinónimos |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



